molecular formula C20H16ClN5O2S2 B6489414 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 897620-94-9

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B6489414
CAS No.: 897620-94-9
M. Wt: 458.0 g/mol
InChI Key: KVWYJKVCNKLAOD-UHFFFAOYSA-N
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Description

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide features a central thiazole ring substituted at position 4 with a 4-chlorophenyl carbamoyl group and at position 2 with a urea linkage. This thiazole core is connected via an acetamide bridge to a 4-methylbenzothiazole moiety. The structural complexity of this molecule confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the urea and acetamide groups) and hydrophobic interactions (via the chlorophenyl and benzothiazole groups) .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S2/c1-11-3-2-4-15-17(11)25-20(30-15)24-16(27)9-14-10-29-19(23-14)26-18(28)22-13-7-5-12(21)6-8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWYJKVCNKLAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Compound A : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Thiazole linked to dichlorophenyl via acetamide.
  • Key Differences : Lacks the benzothiazole moiety and urea group.
  • Properties : Increased lipophilicity due to dichlorophenyl substitution, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Compound B : N-(4-Phenyl-2-thiazolyl)acetamide ()
  • Structure : Simpler thiazole with phenyl and acetamide substituents.
  • Key Differences : Absence of chlorophenyl carbamoyl and benzothiazole groups.
  • Properties : Reduced molecular weight (242.7 g/mol vs. ~470 g/mol for the target) and fewer hydrogen-bonding sites, likely diminishing binding affinity in biological systems .
Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
  • Structure : Triazole core with chlorophenyl and methoxyphenyl substituents, linked to benzothiazole via a sulfanyl-acetamide bridge.
  • Key Differences : Replacement of thiazole with triazole; methoxyphenyl introduces electron-donating effects, contrasting with the target’s electron-withdrawing 4-chlorophenyl group.

Functional Group Variations

Urea vs. Carbamoyl Modifications
  • The target’s urea linkage (from 4-chlorophenyl carbamoyl) enables strong hydrogen-bonding interactions, as seen in similar compounds forming R₂²(8) motifs (e.g., Compound A) .
  • Cyclohexylcarbamoyl analogs () exhibit bulkier substituents, reducing steric accessibility but enhancing hydrophobic interactions in nonpolar environments .
Benzothiazole vs. Simpler Heterocycles
  • The 4-methylbenzothiazole in the target compound contributes to π-π stacking and hydrophobic interactions, a feature absent in simpler thiazoles (e.g., Compound B).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~470 303.1 242.7 ~540
Key Substituents 4-ClPh, Benzothiazole 3,4-Cl₂Ph Phenyl 4-MeOPh, Triazole
LogP (Predicted) ~3.5 ~4.0 ~2.2 ~3.0
Hydrogen-Bond Donors 3 2 1 2
Solubility (mg/mL) Low (chlorophenyl) Very Low (dichlorophenyl) Moderate (simpler structure) Moderate (methoxy group)

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